5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro groups in the molecule makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 5-chloropyrimidine with 4-nitro-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Aminopyrimidine Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrimidines: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(1H-pyrazol-1-yl)pyrimidine: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine: Lacks the chloro group, affecting its potential for further chemical modifications.
Uniqueness
5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chloro and nitro groups, which provide a balance of reactivity and stability
Properties
Molecular Formula |
C7H4ClN5O2 |
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Molecular Weight |
225.59 g/mol |
IUPAC Name |
5-chloro-2-(4-nitropyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H4ClN5O2/c8-5-1-9-7(10-2-5)12-4-6(3-11-12)13(14)15/h1-4H |
InChI Key |
NAPBTEQMSQPVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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